2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile

Anticoccidial intermediate synthesis Diclazuril precursor Condensation reaction yield optimization

2,6-Dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (CAS 103317-59-5) is the pivotal nitro-intermediate in the multi-step synthesis of diclazuril, a key anticoccidial veterinary drug. Its specific substitution pattern — 2,6-dichloro and 4-nitro on the nitrophenyl ring, plus a 4-chlorophenyl α-substituent — is structurally required for downstream triazine ring formation; generic substitution with simpler analogs (e.g., CAS 88135-30-2) fails at the cyclization stage. As Diclazuril Impurity 28, this certified reference standard is essential for HPLC method validation and impurity quantification during ANDA/DMF submissions, supplied with full COA.

Molecular Formula C14H7Cl3N2O2
Molecular Weight 341.6 g/mol
CAS No. 103317-59-5
Cat. No. B042794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile
CAS103317-59-5
Molecular FormulaC14H7Cl3N2O2
Molecular Weight341.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H
InChIKeyNATNDCQGSFJGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (CAS 103317-59-5) — Key Intermediate Procurement Guide for Anticoccidial Triazine Synthesis


2,6-Dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (CAS 103317-59-5), also known as DCNB or Diclazuril Impurity 28, is a halogenated aromatic nitrile intermediate belonging to the diphenylacetonitrile class [1]. It is the pivotal nitro-intermediate in the multi-step synthesis of diclazuril and related anticoccidial 1,2,4-triazine-3,5-dione veterinary drugs [2]. The compound features three chlorine substituents (2,6-dichloro on the nitrophenyl ring and 4-chloro on the α-phenyl ring), a nitro group at the 4-position of the nitrophenyl ring, and a nitrile group on the α-carbon [3]. Its predicted aqueous solubility is 4.1 × 10⁻⁴ g/L at 25 °C, with slight solubility in chloroform, DMSO, and methanol, and a melting point range of 106–112 °C .

Why 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile Cannot Be Replaced by Generic Nitrophenylacetonitrile Analogs


The specific substitution pattern of this compound — 2,6-dichloro and 4-nitro on the benzene ring bearing the acetonitrile moiety, plus a 4-chlorophenyl group on the α-carbon — is structurally required for the downstream condensation and cyclization steps that form the anticoccidial 1,2,4-triazine pharmacophore [1]. Simpler analogs such as 2,6-dichloro-4-nitrobenzeneacetonitrile (CAS 88135-30-2) lack the α-(4-chlorophenyl) group and cannot proceed to the requisite triazine ring formation . The 4-nitro group must be positioned to permit selective reduction to the 4-amino intermediate (CAS 132252-58-5), which then undergoes diazotization and cyclization . Furthermore, the 2,6-dichloro substitution pattern is critical: the isomeric 3,5-dichloro or mono-chloro analogs such as 2-chloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (described in US 6,583,141) yield different downstream products [2]. Thus, generic substitution of this intermediate with structurally related but chemically distinct nitrophenylacetonitriles would fail at the condensation, reduction, or cyclization stages.

Quantitative Differential Evidence for 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile: Head-to-Head Synthetic Yield, Purity, and Process Comparisons


Condensation Yield: 99.8% via 3,5-Dichloro-4-fluoronitrobenzene Route vs. ~90% via Traditional 3,4,5-Trichloronitrobenzene Route

The CN102911080A patent directly compares two synthetic routes to the target compound. The traditional method (per EP0170316) condenses 3,4,5-trichloronitrobenzene with p-chlorophenylacetonitrile in a water/THF mixed solvent with a phase-transfer catalyst and achieves a yield of approximately 90% [1]. In contrast, the inventive method using 3,5-dichloro-4-fluoronitrobenzene (obtained from distillation residue) condenses with p-chlorophenylacetonitrile to yield the target compound at 99.8% yield with 97.8% HPLC content [2]. The 4-fluoro substituent exhibits higher substitution activity than the 4-chloro substituent, driving the condensation nearer to completion and reducing residual toxic nitroaromatic waste [3].

Anticoccidial intermediate synthesis Diclazuril precursor Condensation reaction yield optimization

Solvent-Free Process: 99.33% HPLC Purity Achieved Without Tetrahydrofuran, Eliminating Procurement and Environmental Cost of Organic Solvent

The CN113999139A patent discloses a method that eliminates tetrahydrofuran (THF) as a reaction solvent. The traditional process uses THF to dissolve 1,2,3-trichloro-5-nitrobenzene, which is costly, difficult to recover, and presents occupational and environmental hazards [1]. The improved method instead operates at 85–90 °C where 1,2,3-trichloro-5-nitrobenzene is liquid, enabling a two-phase reaction with concentrated alkali and a phase-transfer catalyst without any organic solvent [2]. Using this solvent-free method, Example 2 achieves a weight yield of 1.376 (equivalent to ~94% molar yield) with HPLC purity of 99.33%, while Example 3 achieves 99.29% purity [3]. The traditional THF-based method (Example 1, same patent) yielded HPLC purity of 98.77% [4]. The patent further notes that THF prices had increased 5-fold over three years prior to filing, making solvent elimination economically significant [5].

Green chemistry Solvent-free synthesis Industrial process scale-up

Critical Role as Pharmacopoeial Reference Standard: Diclazuril Impurity 28 (CAS 103317-59-5) Required for Regulatory Quality Control

This compound is formally designated as Diclazuril Impurity 28 in pharmaceutical reference standard catalogs and is used for analytical method development, ANDA/DMF submissions, and QC batch release testing of diclazuril active pharmaceutical ingredient . It is supplied as a characterized reference material (CAS 103317-59-5, molecular formula C₁₄H₇Cl₃N₂O₂, molecular weight 341.57) with Certificates of Analysis including HPLC purity data . Unlike generic nitro-intermediates that lack formal impurity designation, this compound's identity as a known and regulated process impurity makes its procurement essential for any manufacturer or analytical laboratory conducting diclazuril quality control under ICH or VICH guidelines. The related reduced analog (4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile, CAS 132252-58-5) is catalogued separately as Diclazuril Impurity E, confirming the distinct regulatory identity of each intermediate .

Pharmaceutical reference standard Impurity profiling Quality control Regulatory compliance

Physicochemical Differentiation: Distinct Melting Point (106–112 °C) and Solubility Profile Enable Crystallization-Based Purification Superior to Lower-Melting Analogs

The target compound exhibits a melting point range of 106–112 °C and appears as a brown solid . Its predicted aqueous solubility is 4.1 × 10⁻⁴ g/L (25 °C), and it is slightly soluble in chloroform, DMSO, and methanol . In comparison, the simpler analog 2,6-dichloro-4-nitrobenzeneacetonitrile (CAS 88135-30-2) has a molecular weight of only 231.03 g/mol and lacks the α-(4-chlorophenyl) substituent, resulting in different crystallization behavior . The reduced aniline analog (CAS 132252-58-5) has a molecular weight of 311.59 and different polarity and solubility characteristics . The moderately high melting point of the target compound facilitates purification by recrystallization from methanol, ethanol, or isopropyl ether, as demonstrated in patent examples where post-reaction workup includes solvent washing and drying to yield high-purity crystalline product [1]. This crystallinity and thermal stability support reliable storage at 2–8 °C (refrigerator conditions) [2].

Crystallization purification Solid-state characterization Process chemistry

Multi-Patent Process Innovation: Three Distinct Industrial Routes Demonstrate Manufacturing Flexibility Compared to Single-Route Analogs

At least three distinct, patented industrial-scale synthetic routes exist for this compound, providing procurement flexibility not available for most related intermediates. Route A (EP0170316): 3,4,5-trichloronitrobenzene + p-chlorophenylacetonitrile, THF, ~90% yield [1]. Route B (CN102911080A): 3,5-dichloro-4-fluoronitrobenzene (from distillation residue) + p-chlorophenylacetonitrile, 99.8% yield [2]. Route C (CN113999139A): 1,2,3-trichloro-5-nitrobenzene + p-chlorobenzonitrile, solvent-free at 85–90 °C, HPLC purity 99.33% [3]. In contrast, the simpler analog 2,6-dichloro-4-nitrobenzeneacetonitrile (CAS 88135-30-2) lacks this patent diversity and is not associated with multiple competing industrial routes . The existence of multiple patented routes for the target compound means that if one starting material faces supply disruption or price volatility (e.g., THF price surge or 3,4,5-trichloronitrobenzene shortage), manufacturers can switch to an alternative route without altering the final intermediate identity [4].

Process patent landscape Manufacturing route flexibility Supply chain resilience

Structurally Embedded Control of Downstream Isomer Formation: 2,6-Dichloro Pattern Prevents Regioisomeric Impurities Unlike 3,5- or Mono-Chloro Substitution Patterns

The 2,6-dichloro substitution on the nitrophenyl ring is stoichiometrically fixed, meaning there is no possibility of positional isomer formation during condensation — a problem that can arise with unsymmetrical substitution patterns [1]. In the traditional route using 3,4,5-trichloronitrobenzene, the 4-chloro position has low substitution reactivity and can lead to incomplete reaction and residual starting material, which may co-elute or require additional purification steps [2]. The alternative starting material 3,5-dichloro-4-fluoronitrobenzene contains the 4-fluoro leaving group with higher reactivity, driving the condensation to >99% completion [3]. By comparison, the mono-chloro analog 2-chloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (described in US 6,583,141) represents a fundamentally different chemical entity with altered electronic properties affecting downstream reactivity [4]. The symmetrical 2,6-dichloro arrangement eliminates the possibility of ortho/para regioisomer artifacts that could contaminate the final diclazuril API, an advantage recognized in the patent literature [5].

Regiochemical control Isomer impurity prevention API purity

High-Value Application Scenarios for 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (CAS 103317-59-5)


Pharmaceutical Impurity Reference Standard for Diclazuril QC Batch Release Testing

This compound, as Diclazuril Impurity 28, is an essential certified reference material for HPLC method validation, system suitability testing, and impurity quantification during diclazuril API batch release. Manufacturers submitting ANDA or DMF filings to regulatory agencies (FDA, EMA, VICH) must demonstrate control of this specific process impurity [1]. Unlike generic nitrophenylacetonitrile intermediates, this reference standard is supplied with full Certificate of Analysis (COA) including HPLC purity, NMR, and mass spectral characterization data, ensuring traceability to pharmacopoeial standards [2]. Procurement of this specific impurity standard is mandatory for any QC laboratory supporting diclazuril production or formulation.

Key Nitro-Intermediate for Diclazuril API Manufacturing at Multi-Kilogram Scale

The compound serves as the pivotal nitro-intermediate in diclazuril synthesis, with the subsequent reduction to the 4-amino analog (CAS 132252-58-5) followed by diazotization and cyclization to form the 1,2,4-triazine-3,5-dione ring system [1]. The availability of three distinct patented manufacturing routes — including a solvent-free process achieving 99.33% HPLC purity — enables manufacturers to select the most cost-effective and environmentally compliant production method based on local raw material availability and waste treatment infrastructure [2]. The high crystallinity (mp 106–112 °C) facilitates purification by recrystallization rather than chromatography, supporting economically viable scale-up .

Starting Material for Anticoccidial Triazine Analogue Library Synthesis in Drug Discovery

In medicinal chemistry campaigns aimed at discovering next-generation anticoccidial triazine compounds, this intermediate serves as a versatile scaffold for structural diversification. The nitro group can be selectively reduced to the amine for diazotization and subsequent coupling with diverse nucleophiles, while the α-(4-chlorophenyl) substituent provides a fixed aromatic moiety for structure-activity relationship (SAR) studies [1]. The compound's well-characterized physical properties and documented synthetic accessibility via multiple routes make it a reliable starting point for parallel synthesis libraries targeting protozoal diseases in poultry and livestock.

Process Development and Route Scouting for Generic Diclazuril Manufacturers

For generic pharmaceutical companies developing non-infringing synthetic routes to diclazuril, this intermediate is the critical decision point for process patent landscape analysis. The existence of three distinct patented routes allows freedom-to-operate evaluation: the solvent-free CN113999139A route may offer both cost and environmental advantages over the traditional THF-based EP0170316 route [1]. Process chemists can benchmark their in-house condensation yields against the published 99.8% benchmark (CN102911080A) and purity against the 99.33% HPLC benchmark (CN113999139A) [2]. The compound's well-defined melting point (106–112 °C) and solubility profile provide clear quality targets for incoming raw material acceptance testing .

Quote Request

Request a Quote for 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.